2-{[(4-fluorophenyl)methyl]sulfanyl}-5-methyl-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
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Overview
Description
2-{[(4-fluorophenyl)methyl]sulfanyl}-5-methyl-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrrolo[3,2-d]pyrimidin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-fluorophenyl)methyl]sulfanyl}-5-methyl-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one typically involves multiple steps, including the formation of the pyrrolo[3,2-d]pyrimidin-4-one core and subsequent functionalization. Common synthetic routes may include:
Formation of the Pyrrolo[3,2-d]pyrimidin-4-one Core: This step often involves cyclization reactions using appropriate starting materials under controlled conditions.
Functionalization: Introduction of the 4-fluorophenyl, methyl, and other substituents through various organic reactions such as alkylation, sulfonation, and fluorination.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-fluorophenyl)methyl]sulfanyl}-5-methyl-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-{[(4-fluorophenyl)methyl]sulfanyl}-5-methyl-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-fluorophenyl)methyl]sulfanyl}-5-methyl-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-ylmethyltriphenylphosphonium bromide
- (RS)-2-chloro-3-(2-chloro-5-(4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)-4-fluorophenyl)propanoate
Uniqueness
2-{[(4-fluorophenyl)methyl]sulfanyl}-5-methyl-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-5-methyl-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3OS/c1-15(2)27-22(28)21-20(19(13-26(21)3)17-7-5-4-6-8-17)25-23(27)29-14-16-9-11-18(24)12-10-16/h4-13,15H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTHCAYHIBNFJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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